1,1,2-Trichloro-2-methylpropane
Overview
Description
1,1,2-Trichloro-2-methylpropane: is an organic compound with the molecular formula C4H7Cl3 . It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms and a methyl group attached to a propane backbone. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-2-methylpropane can be synthesized by reacting 1-chloro-2-methylpropene with sulfuryl chloride . This reaction is typically carried out under the influence of light, particularly ultraviolet light, and may involve the use of an aldehyde as a catalyst . The reaction conditions include:
Reactants: 1-chloro-2-methylpropene and sulfuryl chloride.
Catalyst: Aldehyde (e.g., isobutanal or acrolein).
Light Source: Ultraviolet light with a wavelength of about 200-400 nm.
Reaction Environment: The reaction is conducted in the presence of actinic radiation to enhance the yield.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with a focus on optimizing reaction conditions to achieve high yield and purity. The process involves careful control of reactant concentrations, light exposure, and catalyst presence to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trichloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Elimination Conditions: Elimination reactions typically require strong bases and elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Scientific Research Applications
1,1,2-Trichloro-2-methylpropane is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of chlorinated derivatives and intermediates.
Biology: The compound is used in studies involving chlorinated hydrocarbons and their effects on biological systems.
Medicine: Research on the potential therapeutic applications and toxicological effects of chlorinated hydrocarbons includes studies involving this compound.
Industry: It is used in the production of other chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,2-trichloro-2-methylpropane involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Elimination Reactions: The compound can undergo elimination to form alkenes, which can further react with other molecules.
Comparison with Similar Compounds
1,1,1-Trichloro-2-methylpropane: Similar in structure but with a different arrangement of chlorine atoms.
1,1,3-Trichloro-2-methylpropane: Another isomer with a different chlorine atom arrangement.
Uniqueness: 1,1,2-Trichloro-2-methylpropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and industrial uses.
Properties
IUPAC Name |
1,1,2-trichloro-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c1-4(2,7)3(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHZKFKOHHEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334350 | |
Record name | 1,1,2-Trichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29559-52-2 | |
Record name | 1,1,2-Trichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.